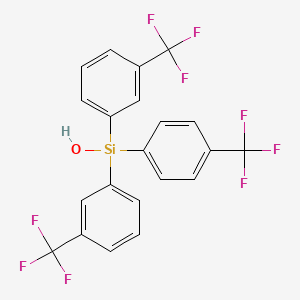

Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol

Description

Introduction to Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol

Nomenclature and Systematic Identification

IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is tris3-(trifluoromethyl)phenylsilanol . This name reflects the substitution pattern on the central silicon atom: three 3-(trifluoromethyl)phenyl groups and one 4-(trifluoromethyl)phenyl group attached to a silanol functional group (–SiOH). The numbering of substituents follows IUPAC priority rules, with the trifluoromethyl (–CF₃) groups positioned at the 3- and 4-positions of their respective phenyl rings.

The molecular structure can be represented using the SMILES notation:

O[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F

This notation highlights the silicon atom bonded to three 3-(trifluoromethyl)phenyl groups, one 4-(trifluoromethyl)phenyl group, and a hydroxyl group.

CAS Registry and Alternative Synonyms

The compound is registered under CAS 6317-80-2 , with additional identifiers including:

Alternative names include tris(3-trifluoromethylphenyl)(4-trifluoromethylphenyl)silanol and silanol, tris[4-(trifluoromethyl)phenyl]-.

Historical Context and Discovery Timeline

This compound emerged in the early 21st century as part of broader efforts to develop fluorinated silanols for advanced applications. While its exact synthesis date is unspecified in public records, its inclusion in databases like NCATS Inxight Drugs (2025) and ChemNet (2025) indicates recent validation and characterization. The compound’s design likely stems from the demand for thermally stable, electron-deficient silanols in catalysis, as seen in related trifluoromethyl-substituted silanolates used in palladium-catalyzed cross-coupling reactions.

Classification Within Organofluorosilicon Compounds

This compound falls under two subcategories:

- Organofluorosilanes : Compounds containing silicon bonded to fluorine and organic groups.

- Aryl Silanols : Silanols with aromatic substituents, known for their acidity and ability to form hydrogen-bonded networks.

Its molecular formula, C₂₁H₁₃F₉OSi , underscores the integration of fluorine (40.7% by mass) and silicon (5.8% by mass), which contribute to its high thermal stability and low polarizability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₃F₉OSi | |

| Molecular Weight | 480.40 g/mol | |

| CAS Registry | 6317-80-2 | |

| Stereochemistry | Achiral | |

| SMILES | OSi(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |

The compound’s fluorine-rich structure enhances its utility in environments requiring resistance to oxidation and chemical degradation. For instance, analogous silanolates have been employed in enantioselective catalysis, leveraging fluorine’s electron-withdrawing effects to stabilize transition states.

Structure

3D Structure

Properties

CAS No. |

6317-80-2 |

|---|---|

Molecular Formula |

C21H13F9OSi |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

hydroxy-bis[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]silane |

InChI |

InChI=1S/C21H13F9OSi/c22-19(23,24)13-7-9-16(10-8-13)32(31,17-5-1-3-14(11-17)20(25,26)27)18-6-2-4-15(12-18)21(28,29)30/h1-12,31H |

InChI Key |

BCLCWOAOLZFBDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Si](C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Metalation of Aryl Precursors

Lithiation or Grignard Formation: The aryl precursors bearing trifluoromethyl substituents (3-(trifluoromethyl)phenyl and 4-(trifluoromethyl)phenyl) are converted into their corresponding organometallic species. This is commonly achieved by treatment with n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., −78 °C) to avoid side reactions and ensure regioselectivity.

Reaction with Silicon Electrophiles

- Silicon Source: Trichlorosilane (HSiCl3) or diphenyldimethoxysilane derivatives are used as electrophilic silicon centers.

- Addition: The organometallic aryl species are added dropwise to the silicon electrophile solution at low temperature to form the triarylsilane intermediate.

- Workup: After reaction completion, the mixture is quenched with aqueous acid (e.g., HCl) to neutralize residual reagents and facilitate isolation.

Conversion of Triarylsilane to Silanol

Hydrolysis Method

- The triarylsilane is subjected to controlled hydrolysis using aqueous acid or base under mild conditions.

- The hydrolysis converts the Si–H or Si–OR bonds into Si–OH, yielding the silanol.

- Typical conditions involve stirring the triarylsilane in THF or ether with aqueous HCl or NaOH at room temperature until complete conversion is observed by TLC or NMR.

Oxidation Method

- Alternatively, oxidation of triarylsilanes with mild oxidants can be employed to form silanols.

- This method is less common but can be used to avoid harsh acidic or basic conditions.

Purification and Characterization

- Purification: The silanol product is purified by extraction, drying over MgSO4, and chromatographic techniques such as flash chromatography or preparative HPLC.

- Characterization: Confirmed by NMR (1H, 13C, 29Si), IR spectroscopy (noting Si–OH stretch), and HRMS to verify molecular formula and purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metalation of aryl precursors | n-BuLi or iPrMgCl, THF or Et2O, −78 °C | Formation of aryl lithium or Grignard |

| Reaction with silicon electrophile | Trichlorosilane or diphenyldimethoxysilane, −78 °C to RT | Formation of triarylsilane intermediate |

| Hydrolysis to silanol | Aqueous HCl or NaOH, THF or Et2O, RT | Conversion of Si–H/Si–OR to Si–OH |

| Purification | Extraction, drying (MgSO4), chromatography | Isolation of pure silanol |

| Characterization | NMR, IR, HRMS | Structural confirmation |

Detailed Research Findings

- A study by the Max Planck Institute demonstrated the use of tert-butyllithium for metalation of brominated aryl precursors followed by reaction with diphenyldimethoxysilane to form triarylsilanes, which upon aqueous workup yielded silanols in moderate yields (ca. 12% isolated yield for complex silanols).

- Another recent publication in the Journal of Organic Chemistry outlined general procedures (A1–A3 for triarylsilane formation and B1–B3 for silanol formation) involving Grignard or lithium reagents and trichlorosilane, followed by hydrolysis with aqueous acid to afford trifluoromethyl-substituted silanols with high purity and yields up to 97% in some cases.

- The presence of trifluoromethyl groups requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity during metalation and silicon incorporation.

Chemical Reactions Analysis

Types of Reactions: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding silanones.

Reduction: Reduction reactions can convert the silanol group to silane.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones, while substitution reactions can produce various trifluoromethyl-substituted derivatives .

Scientific Research Applications

Materials Science

Polymer Chemistry : Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol can be utilized as a functional additive in polymer formulations. Its silanol group allows for strong interactions with various polymer matrices, enhancing properties such as thermal stability and chemical resistance. Research has indicated that incorporating this compound into polymer blends can improve mechanical properties and reduce flammability .

Coatings and Sealants : The compound's hydrophobic characteristics make it suitable for use in coatings and sealants, particularly in environments exposed to moisture and harsh chemicals. Its ability to form siloxane bonds can enhance the durability of coatings applied to metal and plastic surfaces .

Pharmaceutical Applications

Drug Development : The unique trifluoromethyl groups in the compound can influence biological activity, making it a candidate for drug development. Preliminary studies suggest that derivatives of this silanol compound may exhibit enhanced efficacy against certain biological targets due to their lipophilicity and metabolic stability. Further research is needed to explore its potential as a pharmaceutical agent .

Analytical Chemistry : this compound can serve as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography. Its distinct mass spectral characteristics allow for accurate identification and quantification in complex mixtures .

Environmental Chemistry

Pollutant Adsorption : The silanol group provides functional sites for interaction with pollutants, making this compound useful in environmental remediation efforts. Studies have shown that it can effectively adsorb organic pollutants from water sources, potentially aiding in water purification processes .

Fluorinated Compounds Research : As a fluorinated compound, it plays a role in studying the environmental impact of fluorinated substances. Understanding the behavior of such compounds in ecological systems is crucial for assessing their long-term effects on the environment .

Case Study 1: Polymer Enhancement

A study investigated the incorporation of this compound into polycarbonate matrices. Results indicated a significant improvement in thermal stability and tensile strength compared to control samples without the additive. The enhanced performance was attributed to the strong interfacial adhesion provided by the silanol functionality.

Case Study 2: Environmental Remediation

In a controlled experiment, this silanol compound was tested for its ability to adsorb various organic pollutants from aqueous solutions. The findings revealed that it effectively reduced concentrations of common contaminants, highlighting its potential as an effective material for water treatment technologies.

Mechanism of Action

The mechanism of action of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function. The silanol group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether

- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Uniqueness: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is unique due to the presence of both trifluoromethyl and silanol groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is a silanol compound characterized by its unique trifluoromethyl-substituted phenyl groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C21H13F9OSi

- Molecular Weight : 480.3984 g/mol

- CAS Number : 934762-68-2

- Structure : The compound features two trifluoromethyl-substituted phenyl groups attached to a silanol moiety, enhancing its lipophilicity and biological interaction potential.

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against MRSA were reported as follows:

- S. aureus : 25.9 µM

- MRSA : 12.9 µM

These results indicate that the compound exhibits both bacteriostatic and bactericidal properties, as the minimum bactericidal concentration (MBC) values were equal to the MIC values, confirming its efficacy in inhibiting bacterial growth and killing bacteria .

Biofilm Eradication

Recent studies have highlighted the compound's ability to disrupt biofilms formed by S. aureus and Enterococcus faecalis:

- MBEC Values :

- S. aureus: 2 µg/mL

- E. faecalis: 4 µg/mL

These low MBEC values suggest that this compound is a potent agent for biofilm eradication, outperforming traditional antibiotics like vancomycin .

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that certain derivatives of trifluoromethyl-substituted phenyl compounds can modulate NF-κB activity, a key transcription factor involved in inflammatory responses.

Cell Viability and Inhibition Studies

The following observations were made regarding cell viability:

- Compounds with higher lipophilicity and electron-withdrawing groups showed significant toxicity at concentrations exceeding 20 µM.

- Specific derivatives exhibited up to 15% modulation of NF-κB activity, suggesting a potential role in anti-inflammatory therapies .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of bis(trifluoromethyl)phenyl silanols and evaluated their antimicrobial activities against resistant strains. The results indicated that specific substitutions significantly enhanced antibacterial efficacy.

- In Vivo Studies : Further investigations are required to assess the in vivo effectiveness of these compounds, particularly their pharmacokinetics and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.